molecular formula C18H12F3N3O B4351260 4-(difluoromethyl)-1-(4-fluorophenyl)-6-(2-furyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine

4-(difluoromethyl)-1-(4-fluorophenyl)-6-(2-furyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B4351260
M. Wt: 343.3 g/mol
InChI Key: LHTJOHWEANTQGO-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-1-(4-fluorophenyl)-6-(2-furyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine is a chemical compound known for its unique structure and potential applications in various scientific fields. The compound's distinct arrangement of functional groups contributes to its diverse chemical behavior and utility.

Properties

IUPAC Name

4-(difluoromethyl)-1-(4-fluorophenyl)-6-(furan-2-yl)-3-methylpyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F3N3O/c1-10-16-13(17(20)21)9-14(15-3-2-8-25-15)22-18(16)24(23-10)12-6-4-11(19)5-7-12/h2-9,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHTJOHWEANTQGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CO3)C(F)F)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(difluoromethyl)-1-(4-fluorophenyl)-6-(2-furyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine typically involves multiple steps, starting with the formation of the pyrazolo[3,4-b]pyridine core. The key steps include:

  • Formation of Pyrazolo[3,4-b]pyridine Core: : This involves the condensation of appropriate starting materials under controlled conditions.

  • Functionalization: : Introduction of difluoromethyl, fluorophenyl, furyl, and methyl groups using suitable reagents and catalysts.

Industrial Production Methods: For large-scale production, optimization of reaction conditions is crucial. This often involves:

  • Catalysts: : Use of efficient catalysts to speed up the reaction.

  • Solvents: : Choice of solvents that stabilize intermediate products.

  • Temperature and Pressure: : Precise control of temperature and pressure to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions:
  • Oxidation: : The compound can undergo oxidation reactions, forming various oxidized derivatives.

  • Reduction: : Reduction reactions can alter the difluoromethyl and furyl groups.

  • Substitution: : Both electrophilic and nucleophilic substitution reactions are possible, leading to a variety of substituted products.

Common Reagents and Conditions:
  • Oxidation: : Reagents like potassium permanganate or chromium trioxide.

  • Reduction: : Hydrogenation using palladium on carbon.

  • Substitution: : Halogenation using N-bromosuccinimide or nucleophiles like ammonia.

Major Products: The reactions yield derivatives like fluorinated pyrazolopyridines, varying in functional groups based on the reaction pathway and conditions.

Scientific Research Applications

Chemistry: In synthetic chemistry, the compound is used as a building block for designing new molecules with potential pharmaceutical properties.

Biology: In biological research, it serves as a probe for studying molecular interactions due to its distinct structure.

Medicine: Potential medicinal applications include exploring its activity as an enzyme inhibitor or a receptor modulator.

Industry: In industrial settings, the compound is used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets. The mechanism often involves:

  • Binding to Receptors: : The furyl and fluorophenyl groups facilitate binding to target receptors.

  • Inhibition of Enzymes: : The compound can inhibit enzymes by fitting into their active sites, thereby blocking substrate access.

  • Pathway Modulation: : It can modulate signaling pathways, influencing biological processes.

Comparison with Similar Compounds

Similar Compounds:
  • 4-(Trifluoromethyl)-1-(4-fluorophenyl)-6-(2-furyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine

  • 4-(Difluoromethyl)-1-(3-fluorophenyl)-6-(2-furyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine

Uniqueness: What sets 4-(difluoromethyl)-1-(4-fluorophenyl)-6-(2-furyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine apart is its precise functional group arrangement, enhancing its binding affinity and specificity in various applications.

Overall, this compound is a versatile compound with significant potential across multiple domains, from synthetic chemistry to biological research.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(difluoromethyl)-1-(4-fluorophenyl)-6-(2-furyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 2
Reactant of Route 2
4-(difluoromethyl)-1-(4-fluorophenyl)-6-(2-furyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine

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